FPI-1523 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

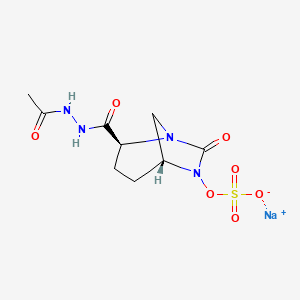

Molecular Formula |

C9H13N4NaO7S |

|---|---|

Molecular Weight |

344.28 g/mol |

IUPAC Name |

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1 |

InChI Key |

ACQISEUSOMBVGU-HHQFNNIRSA-M |

Isomeric SMILES |

CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FPI-1523 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 sodium is a potent, novel β-lactamase inhibitor. As a derivative of Avibactam, its primary mechanism of action is the inhibition of a wide range of β-lactamase enzymes, which are responsible for conferring bacterial resistance to β-lactam antibiotics. This compound's ability to inhibit these enzymes restores the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This document provides a detailed overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.

Introduction

The rise of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance. This compound emerges as a significant advancement in this class of therapeutic agents.

Core Mechanism of Action

This compound functions as a "suicide inhibitor," forming a stable, covalent adduct with the β-lactamase enzyme. This inactivation of the enzyme prevents the degradation of the co-administered β-lactam antibiotic, allowing it to exert its antibacterial effect on the bacterial cell wall synthesis machinery.

Molecular Interactions and Signaling Pathway

The inhibitory action of this compound begins with its entry into the periplasmic space of Gram-negative bacteria. There, it interacts with β-lactamase enzymes in a multi-step process that ultimately leads to the inactivation of the enzyme. The key targets of this compound include Class A (such as CTX-M-15) and Class D (such as OXA-48) β-lactamases. Additionally, FPI-1523 has been shown to inhibit Penicillin-Binding Protein 2 (PBP2), a secondary target that is crucial for bacterial cell wall synthesis.

Quantitative Data

The potency of this compound has been quantified through various enzymatic and cellular assays. The key inhibitory parameters are summarized below.

| Target Enzyme | Parameter | Value | Reference |

| CTX-M-15 | Kd | 4 nM | [1][2] |

| OXA-48 | Kd | 34 nM | [1][2] |

| PBP2 | IC50 | 3.2 µM | [1][2][3] |

Table 1: Quantitative Inhibitory Data for this compound.

Experimental Protocols

The determination of the mechanism of action and the quantitative parameters of this compound involved several key experimental methodologies.

Enzyme Inhibition Assays (Determination of Kd and IC50)

Objective: To quantify the inhibitory potency of this compound against purified β-lactamase enzymes and PBP2.

Methodology:

-

Protein Expression and Purification: The target enzymes (CTX-M-15, OXA-48, and PBP2) were expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Enzyme Kinetics: Initial reaction velocities were measured in the presence of varying concentrations of this compound and a chromogenic substrate (e.g., nitrocefin for β-lactamases).

-

Data Analysis: The data were fitted to the Michaelis-Menten equation or appropriate inhibition models to determine the inhibition constant (Kd) or the half-maximal inhibitory concentration (IC50).

References

FPI-1523 Sodium: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor and a derivative of avibactam. As an inhibitor of a broad range of serine β-lactamases, FPI-1523 holds significant promise in overcoming antibiotic resistance in various bacterial pathogens. This technical guide provides a comprehensive overview of the plausible synthesis and purification strategies for FPI-1523 sodium, based on analogous chemical syntheses and established purification methodologies for similar compounds. Detailed, albeit hypothetical, experimental protocols are presented to guide researchers in the potential laboratory-scale production of this compound. Additionally, this document outlines the mechanism of action of FPI-1523 and presents quantitative data in a structured format for clarity.

Introduction

The rise of antibiotic resistance is a critical global health challenge. β-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly rendered ineffective by bacterial β-lactamase enzymes, which hydrolyze the β-lactam ring. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance. FPI-1523 is a next-generation inhibitor belonging to the diazabicyclooctane class, similar to avibactam. Its sodium salt form, this compound (CAS 1452459-52-7), is a water-soluble compound designed for potential therapeutic applications. This guide details a proposed synthetic route and purification scheme for this compound, intended to aid researchers in its synthesis and further investigation.

Proposed Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly available, a plausible synthetic pathway can be constructed based on the known synthesis of its parent compound, avibactam, and related diazaspiro[3.4]octane derivatives. The proposed multi-step synthesis is outlined below.

Synthesis of the Diazaspiro[3.4]octane Core

The synthesis of the core diazaspiro[3.4]octane structure is a critical first stage. This can be achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of the Diazaspiro[3.4]octane Core

-

Step 1: Synthesis of Diethyl 2,2-di(cyanomethyl)malonate. In a reaction vessel, diethyl malonate is reacted with formaldehyde and potassium cyanide in a buffered aqueous solution. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography.

-

Step 2: Reductive Cyclization. The diethyl 2,2-di(cyanomethyl)malonate is dissolved in ethanol and subjected to high-pressure hydrogenation in the presence of a Raney nickel catalyst. This reaction leads to the formation of the piperidine ring.

-

Step 3: Spirocyclization. The resulting piperidine derivative is treated with a suitable cyclizing agent, such as 1,3-dibromopropane, in the presence of a strong base like sodium hydride to form the diazaspiro[3.4]octane core. The product is purified by crystallization.

Functionalization and Final Synthesis Steps

With the core structure in hand, the subsequent steps involve the introduction of the necessary functional groups to arrive at FPI-1523.

Experimental Protocol: Functionalization and Final Synthesis of FPI-1523

-

Step 4: N-Sulfation. The secondary amine of the diazaspiro[3.4]octane core is sulfated using a sulfur trioxide-pyridine complex in an aprotic solvent.

-

Step 5: Carboxylation and Amidation. The other nitrogen atom is functionalized with a protected carboxyl group, followed by deprotection and amidation to introduce the carboxamide moiety.

-

Step 6: Introduction of the Sulfamoyloxyl Group. The hydroxyl group on the piperidine ring is reacted with a sulfamoylating agent to install the key sulfamoyloxyl functional group.

-

Step 7: Salt Formation. The final compound is treated with a sodium salt, such as sodium bicarbonate, in an aqueous solution to form the this compound salt.

Purification of this compound

This compound is a highly polar and water-soluble compound. Its purification requires techniques suitable for such molecules. A multi-step purification strategy is proposed to achieve high purity.

Initial Purification by Ion-Exchange Chromatography

The crude this compound from the synthesis is first subjected to ion-exchange chromatography. This technique separates compounds based on their net charge and is highly effective for purifying ionic species like this compound.

Experimental Protocol: Ion-Exchange Chromatography

-

Column: A strong anion exchange column is used.

-

Mobile Phase: A gradient of increasing salt concentration (e.g., sodium chloride) in a buffered aqueous solution is employed to elute the product.

-

Detection: Fractions are monitored by UV absorbance and conductivity.

-

Processing: Fractions containing the pure product are pooled and desalted using a suitable method like dialysis or tangential flow filtration.

Final Polishing by Preparative Reversed-Phase HPLC

For achieving high purity suitable for biological and pharmaceutical studies, a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. Given the polar nature of FPI-1523, a polar-embedded or polar-endcapped column is advisable.

Experimental Protocol: Preparative RP-HPLC

-

Column: A C18 column with a polar-embedded or polar-endcapped stationary phase.

-

Mobile Phase: A gradient of acetonitrile in water, with a small amount of a volatile buffer like ammonium acetate to improve peak shape.

-

Detection: UV detection at a suitable wavelength.

-

Processing: The fractions containing the high-purity this compound are collected, and the solvent is removed by lyophilization to yield the final product as a white to off-white powder.

Quantitative Data Summary

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis and purification of this compound. These values are based on typical yields and purities for analogous compounds and should be considered illustrative.

Table 1: Hypothetical Synthesis Yields

| Step | Starting Material (g) | Product (g) | Yield (%) |

| Synthesis of Diazaspiro[3.4]octane Core | 100 | 65 | 65 |

| N-Sulfation | 65 | 55 | 85 |

| Carboxylation and Amidation | 55 | 44 | 80 |

| Introduction of the Sulfamoyloxyl Group | 44 | 33 | 75 |

| Salt Formation | 33 | 31 | 95 |

| Overall | 100 | 31 | 31 |

Table 2: Purification Efficiency and Final Product Specifications

| Purification Step | Purity Before (%) | Purity After (%) | Recovery (%) |

| Ion-Exchange Chromatography | 70 | 95 | 85 |

| Preparative RP-HPLC | 95 | >99 | 90 |

| Final Product | >99 | ||

| Appearance | \multicolumn{3}{l | }{White to off-white solid} | |

| Solubility | \multicolumn{3}{l | }{Freely soluble in water} |

Mechanism of Action and Signaling Pathway

FPI-1523, like avibactam, is a covalent but reversible inhibitor of serine β-lactamases. It acylates the active site serine residue of the enzyme, forming a stable carbamoyl-enzyme intermediate. This covalent modification inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. The reversibility of the inhibition is a key feature, allowing the inhibitor to be released and potentially inhibit other enzyme molecules.

Caption: Mechanism of β-Lactamase Inhibition by FPI-1523.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-stage process that requires careful execution and monitoring at each step.

Caption: Overall Workflow for this compound Synthesis and Purification.

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to address the growing threat of antibiotic resistance. While specific proprietary details of its synthesis and purification are not publicly disclosed, this technical guide provides a robust and scientifically plausible framework for its laboratory-scale production. The proposed synthetic route, purification strategies, and experimental protocols are based on established chemical principles and analogous compounds, offering a valuable resource for researchers in the field of antibacterial drug discovery and development. Further optimization of the described methods will be necessary to achieve efficient and scalable production of this compound for preclinical and clinical evaluation.

FPI-1523 Sodium and CTX-M-15: A Technical Overview of Binding Affinity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of FPI-1523 sodium, a novel β-lactamase inhibitor, with CTX-M-15, a prevalent extended-spectrum β-lactamase (ESBL). While specific quantitative binding affinity data for the this compound and CTX-M-15 interaction are not publicly available, this document synthesizes information on the enzyme's active site, the mechanism of inhibition by similar compounds, and standard experimental protocols for determining binding affinity. This guide serves as a valuable resource for researchers investigating novel β-lactamase inhibitors.

Introduction to this compound and CTX-M-15

This compound is a developmental β-lactamase inhibitor designed to counteract the enzymatic activity of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics. CTX-M-15 is a clinically significant Class A ESBL that confers resistance to a broad range of cephalosporin antibiotics. The interaction between a novel inhibitor like this compound and a key resistance enzyme such as CTX-M-15 is of critical interest in the development of new antibacterial therapies.

The Active Site and Mechanism of CTX-M-15 Inhibition

The catalytic activity of CTX-M-15 relies on a serine residue (Ser70) within its active site, which acylates the β-lactam ring of antibiotics.[1][2] Key amino acid residues within the active site, including Lys73, Tyr105, Ser130, Glu166, and Ser237, are crucial for substrate binding and catalysis.[2] The inhibition of CTX-M-15 by β-lactamase inhibitors typically involves the formation of a stable, covalent acyl-enzyme intermediate with the active site Ser70, which prevents the hydrolysis of β-lactam antibiotics.[1] While a crystal structure of FPI-1523 in complex with CTX-M-15 is not available, the structure of a closely related compound, FPI-1602, has been resolved with CTX-M-15 (PDB ID: 5FAP).[3] This structural data suggests a likely binding mode for FPI-1523, involving covalent modification of Ser70.

Quantitative Analysis of Inhibitor Binding

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development. This is typically quantified by determining the inhibition constant (Kᵢ), the dissociation constant (Kᴅ), or the half-maximal inhibitory concentration (IC₅₀). While specific values for this compound with CTX-M-15 are not available, Table 1 provides a summary of binding and kinetic data for other inhibitors against CTX-M-15, offering a comparative context for the potency of different inhibitory compounds.

Table 1: Kinetic and Binding Parameters of Various Inhibitors against CTX-M-15

| Inhibitor | Kᵢ (µM) | IC₅₀ (µM) | Method | Reference |

| Tazobactam | 0.017 | - | Enzyme Kinetics | [4] |

| Clavulanic Acid | 0.099 | - | Enzyme Kinetics | [4] |

| Sulbactam | 0.062 | - | Enzyme Kinetics | [4] |

| Avibactam | - | 0.004 | Hydrolysis Assay | [1] |

Note: Kᵢ values were determined at steady-state. IC₅₀ for Avibactam was determined using nitrocefin hydrolysis.

Experimental Protocols for Determining Binding Affinity

Two primary biophysical techniques are widely employed to characterize the binding affinity and kinetics of β-lactamase inhibitors: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Kᴅ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[5][6]

Experimental Protocol for ITC:

-

Protein Preparation: Recombinant CTX-M-15 is expressed and purified to homogeneity. The final buffer for the protein solution should be extensively dialyzed against the titration buffer to minimize heat of dilution effects.

-

Inhibitor Preparation: this compound is dissolved in the same titration buffer used for the protein.

-

ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).[7]

-

Sample Loading: The CTX-M-15 solution (e.g., 10-50 µM) is loaded into the sample cell, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.[7]

-

Titration: A series of small injections of the inhibitor solution into the protein solution is performed. The heat change after each injection is measured.

-

Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[8][9]

Experimental Protocol for SPR:

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and activated for ligand immobilization.

-

Ligand Immobilization: CTX-M-15 is immobilized onto the sensor chip surface via amine coupling or other suitable chemistries. Unreacted sites are then deactivated.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized CTX-M-15. The association and dissociation phases are monitored in real-time by measuring the change in resonance units (RU).

-

Data Analysis: The resulting sensorgrams (RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols and the proposed mechanism of CTX-M-15 inhibition.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Proposed mechanism of CTX-M-15 inhibition by FPI-1523.

Conclusion

While direct experimental data on the binding affinity of this compound to CTX-M-15 is not yet in the public domain, this guide provides a comprehensive framework for understanding and determining this crucial interaction. The detailed experimental protocols for ITC and SPR offer a clear path for researchers to quantify the binding parameters. The contextual data on other inhibitors and the mechanistic insights from related compounds underscore the potential of FPI-1523 as a potent inhibitor of CTX-M-15. Further studies are warranted to elucidate the precise quantitative binding affinity and to fully characterize the therapeutic potential of this promising developmental drug candidate.

References

- 1. ajol.info [ajol.info]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. Biochemical Characterization of CTX-M-15 from Enterobacter cloacae and Designing a Novel Non-β-Lactam-β-Lactamase Inhibitor | PLOS One [journals.plos.org]

- 5. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

In-Depth Technical Guide: The Interaction of FPI-1523 (Taniborbactam) Sodium with OXA-48 Carbapenemase

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) expressing OXA-48-type β-lactamases represents a critical global health threat, severely limiting therapeutic options. FPI-1523, now known as taniborbactam (formerly VNRX-5133), is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor. This technical guide provides a comprehensive overview of the interaction between taniborbactam and the OXA-48 carbapenemase. It details the mechanism of inhibition, presents key quantitative data on its efficacy, outlines the experimental protocols used for its evaluation, and visualizes the underlying scientific principles and workflows. When combined with cefepime, taniborbactam restores the antibiotic's activity against many OXA-48-producing strains, offering a promising new therapeutic strategy.

Introduction to Taniborbactam (FPI-1523) and OXA-48

Taniborbactam is a next-generation, non-β-lactam β-lactamase inhibitor currently in clinical development in combination with cefepime.[1] Unlike many clinically available inhibitors, taniborbactam exhibits a broad spectrum of activity, inhibiting serine-β-lactamases across Ambler classes A, C, and D, as well as certain class B metallo-β-lactamases (MBLs).[1][2][3] Its unique bicyclic boronate structure is key to its potent inhibitory mechanism.[1]

OXA-48 is a class D serine-β-lactamase that efficiently hydrolyzes carbapenems, a class of last-resort antibiotics.[2] First identified in Klebsiella pneumoniae, the gene encoding OXA-48 is often located on mobile genetic elements, facilitating its rapid spread among various species of Enterobacterales. While it confers only low-level resistance to carbapenems on its own, its frequent co-occurrence with other resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) and porin loss, leads to high levels of resistance and clinical treatment failures.

Mechanism of Inhibition

Taniborbactam functions as a reversible, covalent inhibitor of the OXA-48 carbapenemase. The mechanism is rooted in the chemistry of its boronic acid functional group, which acts as a transition-state analog.

-

Binding to the Active Site: Taniborbactam enters the active site of the OXA-48 enzyme.

-

Nucleophilic Attack: The catalytic serine residue (Ser70) in the OXA-48 active site performs a nucleophilic attack on the boron atom of taniborbactam.

-

Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, covalent, yet reversible, dative bond between the serine oxygen and the boron atom. This creates a tetrahedral intermediate that mimics the high-energy transition state of β-lactam hydrolysis.

-

Enzyme Inactivation: By remaining bound in this stable adduct, taniborbactam effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics like cefepime.

This prolonged residence time in the active site allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

References

- 1. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available In Vitro Data for FPI-1523 Sodium

A comprehensive search for publicly available scientific literature and data regarding the in vitro evaluation of a compound designated as "FPI-1523 sodium" has yielded no specific results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in publications, or the identifier may be inaccurate.

Efforts to retrieve information on its mechanism of action, signaling pathways, or any experimental protocols from public databases and scientific search engines were unsuccessful. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time due to the absence of the necessary foundational data.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal documentation or contact the originating institution or company directly to obtain the relevant information. Without access to primary data from in vitro studies, any attempt to generate the requested tables, experimental protocols, and visualizations would be purely speculative and not based on factual scientific evidence.

FPI-1523 Sodium: A Novel Diazabicyclooctane PBP2 Inhibitor for Gram-Negative Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Novel therapeutic agents with unique mechanisms of action are urgently needed to combat these evolving threats. FPI-1523 sodium, a diazabicyclooctane (DBO) derivative of avibactam, has emerged as a promising antibacterial agent. Unlike many β-lactamase inhibitors, FPI-1523 exhibits a dual mechanism of action, functioning as both a potent inhibitor of β-lactamase enzymes and a direct inhibitor of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity as a PBP2 inhibitor against Gram-negative bacteria. The guide includes a summary of its inhibitory activity, detailed experimental methodologies, and a visualization of its mechanism of action.

Introduction

Gram-negative bacteria, characterized by their complex cell envelope, are notoriously difficult to treat due to intrinsic and acquired resistance mechanisms. These include the production of β-lactamase enzymes that inactivate β-lactam antibiotics, modifications of drug targets, and overexpression of efflux pumps. Penicillin-binding proteins (PBPs) are essential enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. Inhibition of these enzymes leads to cell wall defects and ultimately bacterial lysis. PBP2 is a key transpeptidase involved in cell elongation, making it an attractive target for novel antibiotic development.

This compound, developed by Fedora Pharmaceuticals, is a novel diazabicyclooctane compound that not only inhibits a broad spectrum of β-lactamases but also demonstrates direct inhibitory activity against PBP2. This dual-targeting approach holds the potential to overcome existing resistance mechanisms and provide a new therapeutic option for infections caused by challenging Gram-negative pathogens.

In Vitro Inhibitory Activity

FPI-1523 has been evaluated for its inhibitory activity against PBP2 from Escherichia coli. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

| Compound | Target | Organism | IC50 (μM) |

| This compound | PBP2 | E. coli | 3.2 ± 0.4 |

Table 1: In vitro inhibitory activity of this compound against E. coli PBP2.

Mechanism of Action: PBP2 Inhibition

FPI-1523 acts as a covalent inhibitor of PBP2. The mechanism involves the nucleophilic attack by the active site serine residue of PBP2 on the carbonyl group of the diazabicyclooctane core of FPI-1523. This forms a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and preventing it from carrying out its essential role in peptidoglycan cross-linking. The disruption of cell wall synthesis ultimately leads to bacterial cell death.

Figure 1: Mechanism of PBP2 Inhibition by this compound.

Experimental Protocols

PBP2 Inhibition Assay (Competitive Binding Assay)

The inhibitory activity of FPI-1523 against PBP2 is commonly determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).

Principle: This assay measures the ability of a test compound to compete with a fluorescent probe for binding to the active site of PBP2. A reduction in the fluorescent signal indicates that the test compound has bound to and inhibited the enzyme.

Methodology:

-

Preparation of Reagents:

-

Purified PBP2 enzyme from the target Gram-negative bacterium (e.g., E. coli).

-

This compound stock solution of known concentration.

-

Bocillin FL stock solution.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

In a microplate, incubate a fixed concentration of purified PBP2 with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Add a fixed concentration of Bocillin FL to each well and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any unoccupied PBP2 active sites.

-

Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBP2 bands using a gel imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP2 bands for each FPI-1523 concentration.

-

Plot the percentage of PBP2 inhibition against the logarithm of the FPI-1523 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Experimental Workflow for PBP2 Competitive Binding Assay.

Future Directions

While the initial data on this compound's PBP2 inhibitory activity is promising, further research is required to fully elucidate its potential as a therapeutic agent. Key areas for future investigation include:

-

Determination of Minimum Inhibitory Concentrations (MICs): Establishing the MIC values of FPI-1523 against a broad panel of clinically relevant, multidrug-resistant Gram-negative bacteria is essential to define its spectrum of activity.

-

In Vivo Efficacy Studies: Animal infection models are necessary to evaluate the in vivo efficacy of FPI-1523 and to determine its pharmacokinetic and pharmacodynamic (PK/PD) parameters.

-

Synergy Studies: Investigating the synergistic potential of FPI-1523 in combination with various β-lactam antibiotics could reveal new therapeutic strategies.

-

Resistance Development: Studies to assess the frequency of resistance development to FPI-1523 are crucial for predicting its long-term clinical utility.

Conclusion

This compound represents a novel and promising approach to combatting multidrug-resistant Gram-negative infections. Its dual mechanism of action, combining β-lactamase inhibition with direct PBP2 inactivation, offers a potential advantage over existing therapies. The preclinical data presented in this guide highlight the potential of FPI-1523 as a lead compound for further development. Continued research into its antibacterial spectrum, in vivo efficacy, and resistance profile will be critical in determining its future role in the clinical management of serious Gram-negative infections.

FPI-1523 Sodium: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 sodium is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), positioning it as a significant compound in the development of novel antibacterial therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays are provided, and its mechanism of action is visually represented through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

FPI-1523 is a derivative of avibactam, a non-β-lactam β-lactamase inhibitor. The sodium salt form enhances its pharmaceutical utility.

Chemical Formula: C₉H₁₃N₄NaO₇S

Molecular Weight: 344.27 g/mol

CAS Number: 1452459-52-7

SMILES: CC(NNC([C@H]1[N@@]2C(N(--INVALID-LINK--([H])C2)OS(=O)([O-])=O)=O)=O)=O.[Na+]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Solubility (DMSO) | 45 mg/mL (130.71 mM)[1] |

| Appearance | Solid powder |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1] |

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect through the dual inhibition of key bacterial enzymes: serine-β-lactamases and penicillin-binding protein 2 (PBP2).

Inhibition of Serine-β-Lactamases

FPI-1523 is a potent inhibitor of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and carbapenemases like OXA-48.[2][3][4] This inhibition restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed by these enzymes.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

In addition to its β-lactamase inhibition, FPI-1523 also directly targets and inhibits PBP2, an essential enzyme in bacterial cell wall synthesis.[2][3][4] This secondary mechanism of action contributes to its intrinsic antibacterial activity.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Organism/Enzyme |

| CTX-M-15 | K_d_ | 4 nM[2][3][4] | E. coli |

| OXA-48 | K_d_ | 34 nM[2][3][4] | K. pneumoniae |

| PBP2 | IC_50_ | 3.2 µM[2][3][4] | E. coli |

Table 3: Antimicrobial Activity of this compound

| Organism | Parameter | Value |

| E. coli K12 | MIC | 4 µg/mL[2] |

| E. coli K12 expressing PBP2 | IC_50_ | 0.4 µg/mL[2] |

| E. coli BW25113 (pGDP-2 vector) | MIC | 1-2 µM[2] |

| E. coli BW25113 (expressing β-lactamases) | MIC | 1-2 µM[2] |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for determining the key parameters cited in this document. For specific details, refer to the cited literature.

Determination of Dissociation Constant (K_d_) for β-Lactamases

A common method for determining K_d_ is through competitive binding assays using a fluorescently labeled probe.

Determination of IC_50_ for PBP2

IC_50_ values for PBP2 inhibition can be determined using a competitive binding assay with a labeled penicillin derivative.

Determination of Minimum Inhibitory Concentration (MIC)

MIC values are determined using the broth microdilution method according to CLSI guidelines.

Signaling Pathway and Mechanism of Action

The dual-action mechanism of this compound is a key attribute, enabling it to both protect β-lactam antibiotics and exert direct antibacterial effects.

Conclusion

This compound is a promising antibacterial agent with a dual mechanism of action that effectively inhibits both serine-β-lactamases and PBP2. Its potent in vitro activity against key bacterial enzymes and various Escherichia coli strains highlights its potential for further development in combating antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on novel antimicrobial strategies.

References

Methodological & Application

Application Notes and Protocols: FPI-1523 Sodium MIC Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel investigational antimicrobial agent. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a critical step in the evaluation of new antimicrobial compounds.

Data Presentation

The following table summarizes the hypothetical MIC values of this compound against common Gram-positive and Gram-negative bacteria.

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 1 - 4 |

| Streptococcus pneumoniae | 49619 | 0.25 - 1 |

| Escherichia coli | 25922 | 8 - 32 |

| Pseudomonas aeruginosa | 27853 | 16 - 64 |

| Klebsiella pneumoniae | 700603 | 4 - 16 |

Experimental Protocols

Principle

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][2] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Materials

-

This compound reference standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Tryptic Soy Agar (TSA) or other appropriate solid media

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Densitometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Further dilutions will be made from this stock solution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a densitometer or by visual comparison.

-

Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Prepare a working solution of this compound at twice the highest desired final concentration (e.g., 128 µg/mL for a final concentration of 64 µg/mL).

-

Add 200 µL of this working solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well containing the drug. This will result in 100 µL of varying drug concentrations in each well.

-

-

Inoculation:

-

Add 10 µL of the final bacterial inoculum (prepared in step 2) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate observation.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC testing of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro β-Lactamase Inhibition Assay of FPI-1523 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health.[1][2][3] These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[1][2] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to combat this resistance.[4][5][6] FPI-1523 Sodium is a novel investigational compound for its potential as a β-lactamase inhibitor.

This document provides detailed application notes and protocols for the in vitro assessment of the β-lactamase inhibitory activity of this compound using a chromogenic method with nitrocefin as the substrate. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase, allowing for the quantitative measurement of enzyme activity.[7][8][9][10][11]

Mechanism of Action: β-Lactamase Inhibition

β-lactamases are classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1][2] β-lactamase inhibitors can act through various mechanisms, including acting as suicide inhibitors that permanently inactivate the enzyme or by forming a stable, non-hydrolyzable complex with the enzyme.[5] The assay described herein is designed to quantify the extent to which this compound can inhibit the catalytic activity of β-lactamases.

Experimental Protocols

Materials and Reagents

-

This compound

-

β-Lactamase enzyme (e.g., from Bacillus cereus, Enterobacter cloacae, or specific recombinant classes)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.0

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 490 nm[10][11][12]

Preparation of Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in PBS to achieve the desired final concentrations for the assay.

-

β-Lactamase Working Solution: Reconstitute the lyophilized β-lactamase enzyme in PBS to a stock concentration of 1 U/mL. The working solution concentration will need to be optimized for the specific enzyme and assay conditions, but a starting point of 0.1 U/mL is recommended.

-

Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of nitrocefin in DMSO.[7]

-

Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.5 mg/mL (approximately 1 mM).[7] This solution should be prepared fresh and protected from light.

Assay Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

-

Plate Setup:

-

Add 50 µL of PBS to all wells of a 96-well plate.

-

Add 10 µL of varying concentrations of this compound solution to the appropriate wells to create a serial dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition: Add 20 µL of the β-lactamase working solution to all wells except the negative control wells.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the nitrocefin working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 30 minutes.[10]

-

Data Analysis:

-

Calculate the rate of nitrocefin hydrolysis (initial velocity, V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The quantitative data for the inhibition of various β-lactamase enzymes by this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of this compound against Various β-Lactamases

| β-Lactamase (Source/Class) | IC50 (µM) [95% CI] |

| TEM-1 (Class A) | Data to be determined |

| SHV-1 (Class A) | Data to be determined |

| CTX-M-15 (Class A) | Data to be determined |

| AmpC (Class C) | Data to be determined |

| OXA-48 (Class D) | Data to be determined |

| NDM-1 (Class B) | Data to be determined |

CI: Confidence Interval

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound as a β-lactamase inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the preclinical assessment of this promising new compound. The use of a standardized chromogenic assay allows for the direct comparison of the inhibitory potency of this compound against a panel of clinically relevant β-lactamase enzymes. This information is critical for guiding further drug development efforts in the ongoing battle against antibiotic resistance.

References

- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 2. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. toku-e.com [toku-e.com]

- 8. nitrocefin.com [nitrocefin.com]

- 9. nitrocefin.com [nitrocefin.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. β-lactamase activity assay [bio-protocol.org]

- 12. abcam.com [abcam.com]

Application Notes: PBP2 Binding Assay Using FPI-1523 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.[1] These enzymes are the primary targets for β-lactam antibiotics. In many resistant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), altered PBPs, particularly PBP2a, contribute to antibiotic resistance by having a low affinity for β-lactams.[2] Therefore, identifying new compounds that can effectively inhibit these essential enzymes is a critical goal in the development of novel antibacterial agents.

FPI-1523 sodium is a potent β-lactamase inhibitor and a derivative of Avibactam.[1][2][3] In addition to its activity against β-lactamases, this compound has been identified as an inhibitor of PBP2, making it a compound of significant interest for antimicrobial research.[2][4] These application notes provide detailed protocols for characterizing the binding of this compound to PBP2 using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

Principle of the Assay

The PBP2 binding assay is a competitive assay designed to determine the inhibitory potency of a test compound, in this case, this compound. The fundamental principle involves the competition between the unlabeled inhibitor (this compound) and a fluorescent probe (e.g., Bocillin™ FL) for binding to the active site of the PBP2 enzyme.[2]

Bocillin™ FL is a derivative of penicillin that covalently binds to the active site of PBPs and emits a fluorescent signal.[1] When this compound is present, it competes with Bocillin™ FL for the PBP2 active site. The extent of Bocillin™ FL binding is inversely proportional to the concentration and affinity of this compound. By measuring the decrease in fluorescence, the inhibitory potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2] This can be accomplished using two primary methods: a high-throughput Fluorescence Polarization (FP) assay or a confirmatory SDS-PAGE-based in-gel fluorescence assay.

PBP2 Inhibition Pathway

The diagram below illustrates the role of PBP2 in bacterial cell wall synthesis and its inhibition by compounds like this compound.

Caption: PBP2-mediated peptidoglycan synthesis and its inhibition.

Data Presentation

The inhibitory activity of this compound and other reference compounds against PBP2 is summarized below. This data is crucial for comparing the potency of new chemical entities.

| Compound | Target PBP | IC50 (μM) | Assay Type |

| This compound | E. coli PBP2 | 3.2 | Gel-based competition assay |

| Avibactam (AVI) | E. coli PBP2 | 63 | Gel-based competition assay |

| FPI-1465 | E. coli PBP2 | 15 | Gel-based competition assay |

| FPI-1602 | E. coli PBP2 | 3.6 | Gel-based competition assay |

| Cefotaxime | S. pneumoniae PBP2x | 0.0044 | Fluorescence Polarization |

| Imipenem | S. pneumoniae PBP2x | 0.0051 | Fluorescence Polarization |

| Penicillin G | S. pneumoniae PBP2x | 0.0079 | SDS-PAGE |

Data for FPI compounds and AVI sourced from a gel-based competition assay using BOCILLIN FL.[4] Data for other compounds sourced from assays with S. pneumoniae PBP2x.[1][5]

Experimental Protocols

Two common methodologies for determining the PBP2 binding affinity of this compound are presented below.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput method measures the change in polarization of emitted light from the fluorescent probe upon binding to PBP2. Small, unbound probes tumble rapidly, resulting in low polarization. Large, protein-bound probes tumble slowly, resulting in high polarization.

Caption: Workflow for the PBP2 competitive binding FP assay.

-

Purified PBP2 enzyme

-

This compound

-

Bocillin™ FL (fluorescent penicillin derivative)

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 µg/ml Bovine Gamma Globulin (BGG)

-

Black, low-volume 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

-

Reagent Preparation : Prepare all reagents in the assay buffer. Prepare a serial dilution series of this compound (e.g., from 100 µM to 0.01 nM).

-

Reaction Setup : In a 384-well microplate, add the components in the following order:

-

50 µL of this compound dilutions or assay buffer for controls.

-

100 µL of PBP2 enzyme solution (final concentration ~1.3 nM).[5]

-

Controls :

-

Maximum Binding (High Signal): Buffer instead of inhibitor.

-

Basal Polarization (Low Signal): Buffer instead of enzyme.

-

-

-

Pre-incubation : Shake the plate for 1 minute and pre-incubate at room temperature for 15 minutes to allow FPI-1523 to bind to PBP2.

-

Probe Addition : Add 50 µL of Bocillin™ FL to all wells (final concentration ~2 nM).[5]

-

Incubation : Shake the plate for 1 minute and incubate at room temperature for 2 hours, protected from light.[5]

-

Measurement : Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

-

Data Analysis : Plot the percent inhibition (calculated relative to the high and low signal controls) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: SDS-PAGE and In-Gel Fluorescence Assay

This method provides a visual confirmation of competitive binding. Labeled PBP2 is separated by size using SDS-PAGE, and the fluorescent signal from the PBP2 band is quantified.[1]

Caption: Workflow for the SDS-PAGE-based competitive binding assay.

-

Purified PBP2 enzyme (~3 µg per reaction)

-

This compound

-

Bocillin™ FL (10 µM final concentration)

-

Reaction Buffer: 25 mM Potassium Phosphate, pH 7.5

-

SDS-PAGE sample buffer (5x)

-

SDS-PAGE gels and electrophoresis equipment

-

Fluorescence gel imager

-

Reaction Setup : In individual microcentrifuge tubes, prepare reaction mixtures containing purified PBP2 protein and varying concentrations of this compound in the reaction buffer.[1]

-

Pre-incubation : Incubate the reactions at 35°C for 15 minutes to allow FPI-1523 to bind to PBP2.[1]

-

Labeling : Add Bocillin™ FL to each tube to a final concentration of 10 µM.

-

Incubation : Incubate the reactions at 35°C for an additional 15 minutes to allow the fluorescent probe to label any unbound PBP2.[1]

-

Termination : Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis : Separate the labeled proteins by SDS-PAGE.

-

Visualization : Visualize the fluorescent PBP2 bands using a fluorescence gel imager.

-

Data Analysis : Quantify the fluorescence intensity of each PBP2 band using densitometry software. Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

References

- 1. This compound | Antibacterial | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FPI-1523 Datasheet DC Chemicals [dcchemicals.com]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

Application Notes and Protocols: FPI-1523 Sodium Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 is a potent, sodium salt derivative of Avibactam, a well-characterized β-lactamase inhibitor. Primarily recognized for its robust antibacterial properties, FPI-1523 functions through the inhibition of β-lactamase enzymes and Penicillin-Binding Protein 2 (PBP2).[1] While its principal application lies in combating bacterial resistance, the unique inhibitory profile of FPI-1523 warrants exploration in broader cell culture-based research, including studies on off-target effects, cell wall synthesis pathways in relevant models, and potential unforeseen applications in eukaryotic systems.

These application notes provide a comprehensive guide for the preparation and use of FPI-1523 sodium solutions in a cell culture setting, intended for researchers investigating its biological activities.

Product Information

| Property | Value |

| Synonyms | This compound |

| CAS Number | 1452459-52-7 |

| Molecular Formula | C₉H₁₃N₄NaO₇S |

| Molecular Weight | 344.28 g/mol |

Biological Activity

FPI-1523 is a potent inhibitor of a range of β-lactamase enzymes, including CTX-M-15 and OXA-48, with reported Kd values of 4 nM and 34 nM, respectively.[1] Additionally, it demonstrates inhibitory activity against Penicillin-Binding Protein 2 (PBP2) with an IC50 of 3.2 μM.[1] Its primary mechanism involves the disruption of bacterial cell wall synthesis. While its effects on mammalian cells are not extensively documented, its inhibitory action on key enzymatic pathways suggests potential for broader biological investigation.

Signaling Pathway

The primary signaling pathway influenced by FPI-1523 is bacterial cell wall biosynthesis through the inhibition of PBP2, a key enzyme in peptidoglycan synthesis. In the context of drug development and safety assessment, it is crucial to investigate potential off-target effects on eukaryotic signaling pathways. The diagram below illustrates the known microbial target of FPI-1523.

References

Application Notes and Protocols: Utilizing FPI-1523 Sodium in Combination with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a potent β-lactamase inhibitor, recognized as a derivative of Avibactam.[1][2][3] Its primary mechanism of action involves the inhibition of a wide range of β-lactamase enzymes, which are a major contributor to bacterial resistance against β-lactam antibiotics. This compound has demonstrated inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with Kd values of 4 nM and 34 nM, respectively.[1][2][3] Furthermore, this compound also exhibits inhibitory effects on Penicillin-Binding Protein 2 (PBP2), with an IC50 of 3.2 μM, and shows intrinsic antimicrobial activity.[1][2][3]

The combination of a β-lactamase inhibitor like this compound with a β-lactam antibiotic is a promising strategy to overcome resistance. The β-lactamase inhibitor protects the β-lactam antibiotic from enzymatic degradation, allowing it to effectively target and inhibit bacterial cell wall synthesis. This application note provides a comprehensive overview of the principles, experimental protocols, and data interpretation for studying the synergistic effects of this compound in combination with β-lactam antibiotics.

Quantitative Data Summary

While specific synergistic data for this compound in combination with β-lactam antibiotics is not yet widely published, the following table summarizes the known quantitative data for this compound's intrinsic activity. This data is crucial for designing initial synergy studies.

| Target | Parameter | Value | Organism/Assay Condition |

| CTX-M-15 | Kd | 4 nM | In vitro binding assay |

| OXA-48 | Kd | 34 nM | In vitro binding assay |

| PBP2 | IC50 | 3.2 μM | In vitro inhibition assay |

| E. coli K12 | MIC | 4 μg/mL | Broth microdilution |

| PBP2 in E. coli K12 | IC50 | 0.4 μg/mL | In situ inhibition assay |

| E. coli BW25113 transformants | MIC | 1-2 μM | Broth microdilution |

Mechanism of Action and Synergy

The synergistic interaction between this compound and a β-lactam antibiotic is based on a dual-action mechanism that targets key components of bacterial survival and replication.

Experimental Protocols

To evaluate the synergistic potential of this compound in combination with β-lactam antibiotics, the following standard experimental protocols are recommended.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

a. Materials:

-

This compound

-

Selected β-lactam antibiotic(s)

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile saline solution (0.9% NaCl)

-

Spectrophotometer or microplate reader

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Drug Dilution:

-

Prepare serial twofold dilutions of the β-lactam antibiotic along the x-axis (columns) of the 96-well plate.

-

Prepare serial twofold dilutions of this compound along the y-axis (rows) of the plate.

-

The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two agents.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the FICI values as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

a. Materials:

-

This compound

-

Selected β-lactam antibiotic(s)

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Sterile saline solution (0.9% NaCl)

-

Agar plates for colony counting

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in exponential growth phase (approximately 1 x 106 CFU/mL) in CAMHB.

-

Treatment Groups: Set up culture tubes with the following conditions:

-

Growth control (no drug)

-

This compound alone (at a relevant concentration, e.g., 0.5x MIC)

-

β-lactam antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)

-

Combination of this compound and the β-lactam antibiotic (at the same concentrations as the individual agents)

-

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each treatment group.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

-

Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

References

- 1. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FPI-1523 Sodium in Bacterial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FPI-1523 sodium, a potent β-lactamase and Penicillin-Binding Protein 2 (PBP2) inhibitor, in the study of bacterial resistance mechanisms. This compound, a derivative of avibactam, serves as a critical tool for investigating the dual mechanisms of β-lactamase-mediated resistance and target-based resistance in various bacterial species.

Overview of this compound

This compound is a diazabicyclooctane compound that exhibits a dual mechanism of action:

-

β-Lactamase Inhibition: It effectively inactivates a broad spectrum of β-lactamase enzymes, including Ambler class A (e.g., CTX-M-15) and class D (e.g., OXA-48) enzymes.[1][2] This action restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed by these enzymes.

-

PBP2 Inhibition: this compound also directly binds to and inhibits Penicillin-Binding Protein 2 (PBP2), a key enzyme involved in bacterial cell wall synthesis.[1][2] This direct antibacterial activity makes it a valuable compound for studying resistance mechanisms related to PBP alterations.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory activity.

| Parameter | Target | Organism/Enzyme | Value | Reference |

| Kd | CTX-M-15 β-lactamase | - | 4 nM | [1][2] |

| Kd | OXA-48 β-lactamase | - | 34 nM | [1][2] |

| IC50 | PBP2 | - | 3.2 µM | [1][2] |

| MIC | Whole-cell | Escherichia coli K12 | 4 µg/mL | [1] |

| MIC | Whole-cell | Escherichia coli BW25113 pGDP-2 transformants | 1-2 µM | [1] |

Signaling Pathways and Experimental Workflows

Diagram: Dual Mechanism of Action of this compound

Caption: Dual inhibitory action of this compound.

Diagram: Experimental Workflow for Investigating FPI-1523 Resistance

Caption: Workflow for selecting and characterizing FPI-1523 resistant mutants.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method, following general CLSI guidelines.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or a suitable buffer.

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plates to achieve a range of concentrations.

-

Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against purified β-lactamase enzymes using a chromogenic substrate like nitrocefin.

Materials:

-

Purified β-lactamase (e.g., CTX-M-15, OXA-48)

-

This compound

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute the purified β-lactamase and this compound to the desired concentrations in the assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase with various concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.

Protocol 3: PBP2 Competitive Binding Assay

This protocol describes a competitive binding assay to assess the affinity of this compound for PBP2 using a fluorescently labeled penicillin derivative (Bocillin-FL).

Materials:

-

Bacterial membrane preparations containing PBP2 or purified PBP2

-

This compound

-

Bocillin-FL (fluorescent penicillin)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Membrane/Protein Preparation: Prepare bacterial cell membrane fractions or purified PBP2.

-

Competitive Inhibition: Incubate the membrane preparation or purified PBP2 with varying concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C.

-

Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to the mixture and incubate for an additional period (e.g., 10 minutes) to allow it to bind to any available PBP2.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Fluorescence Detection: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel scanner.

-

Data Analysis: The intensity of the fluorescent band corresponding to PBP2 will decrease with increasing concentrations of this compound. Quantify the band intensity to determine the IC50 value.

Protocol 4: Selection and Characterization of this compound Resistant Mutants

This protocol outlines a general method for generating and identifying bacterial mutants with resistance to this compound.

Materials:

-

Susceptible bacterial strain

-

This compound

-

Growth medium (broth and agar)

-

Whole Genome Sequencing (WGS) platform and analysis software

Procedure:

-

Resistance Selection:

-

Culture the susceptible bacterial strain in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

-

Serially passage the culture daily into fresh broth with gradually increasing concentrations of this compound.

-

Continue this process until a significant increase in the MIC is observed.

-

-

Isolation of Resistant Mutants: Plate the resistant population onto agar containing this compound to isolate individual resistant colonies.

-

MIC Confirmation: Confirm the increased MIC of the isolated mutants using the protocol described in Protocol 1.

-

Genomic Analysis:

-

Extract genomic DNA from both the original susceptible strain and the resistant mutants.

-

Perform Whole Genome Sequencing (WGS) on the extracted DNA.

-

Compare the genome sequences of the resistant mutants to the parental strain to identify mutations. Pay close attention to genes encoding β-lactamases, PBPs, porins, and efflux pump systems.

-

-

Validation of Resistance Mechanisms: Once potential resistance-conferring mutations are identified, further experiments, such as site-directed mutagenesis and expression studies, can be performed to validate their role in resistance.

Potential Mechanisms of Bacterial Resistance to this compound

Based on its mode of action and similarity to avibactam, the following are potential mechanisms of resistance to this compound:

-

Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases (e.g., bla_KPC, bla_OXA) can reduce the binding affinity of this compound, thereby decreasing its inhibitory activity.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the transpeptidase domain of PBP2 can lower the binding affinity of this compound, leading to reduced inhibition of cell wall synthesis.

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, mutations in or downregulation of porin channels (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can restrict the entry of this compound into the periplasmic space.

-

Overexpression of Efflux Pumps: Increased expression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.

The protocols and information provided herein are intended to serve as a comprehensive guide for researchers utilizing this compound to explore the multifaceted landscape of bacterial resistance.

References

Time-Kill Curve Analysis of FPI-1523 Sodium: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel, potent, non-β-lactam β-lactamase inhibitor. As a derivative of avibactam, it demonstrates significant activity against a wide range of β-lactamase enzymes, including Class A, Class C, and some Class D enzymes. Furthermore, this compound exhibits inhibitory activity against Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual mechanism of action makes this compound a promising candidate for combating infections caused by multidrug-resistant bacteria.

Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the concentration-dependent and time-dependent killing kinetics of a new compound, aiding in the prediction of its potential clinical efficacy.

These application notes provide a detailed protocol for performing a time-kill curve analysis of this compound against representative Gram-positive and Gram-negative bacteria.

Mechanism of Action

This compound's antimicrobial activity stems from a dual-pronged attack on bacterial defenses. Firstly, it acts as a β-lactamase inhibitor. β-lactamase enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate β-lactam antibiotics. This compound forms a covalent, yet reversible, bond with the active site of these enzymes, protecting co-administered β-lactam antibiotics from degradation.[1][2][3] Secondly, this compound directly inhibits Penicillin-Binding Protein 2 (PBP2).[4] PBP2 is a crucial transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Inhibition of PBP2 disrupts cell wall integrity, leading to cell lysis and bacterial death.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to performing the time-kill analysis, the MIC of this compound against the selected bacterial strains must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Time-Kill Curve Assay

This protocol outlines the steps for conducting a time-kill curve assay to evaluate the bactericidal activity of this compound.

a. Materials:

-

This compound

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable agar medium

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile culture tubes or flasks

-

Incubator (37°C) with shaking capabilities

-

Spectrophotometer